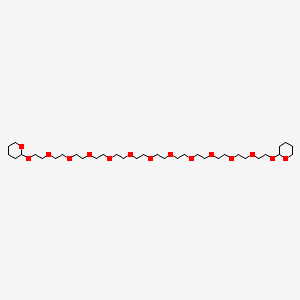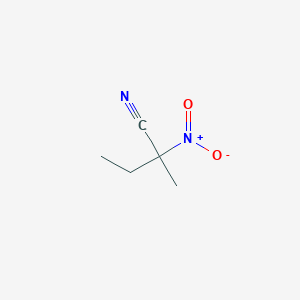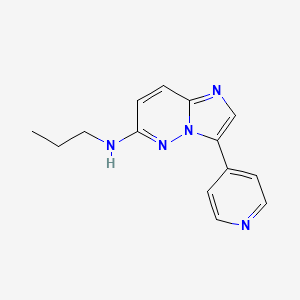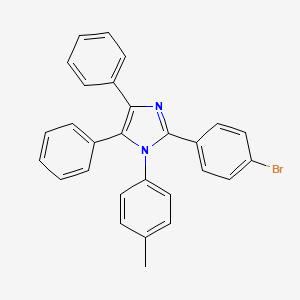
(R)-Valiltramiprosate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Valiltramiprosate is a chiral compound with potential applications in various scientific fields. It is a derivative of tramiprosate, which has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiltramiprosate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. The process may include steps such as:
Chiral Resolution: Using chiral agents to separate the enantiomers.
Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Valiltramiprosate may involve large-scale chiral resolution techniques or the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-Valiltramiprosate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, especially in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-Valiltramiprosate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with receptors to alter their activity.
Affecting Signaling Pathways: Influencing cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Tramiprosate: The parent compound, studied for similar therapeutic effects.
Other Chiral Amines:
Uniqueness
®-Valiltramiprosate is unique due to its specific chiral configuration, which may confer distinct biological activity and therapeutic potential compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C8H18N2O4S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-[[(2R)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m1/s1 |
InChI Key |
NRZRFNYKMSAZBI-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCCCS(=O)(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCCCS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)




